molecular formula C11H14N2O6S B2471720 Ethyl 6-methylimidazo[1,2-a]pyridine-3-carboxylate;sulfuric acid CAS No. 1397197-83-9

Ethyl 6-methylimidazo[1,2-a]pyridine-3-carboxylate;sulfuric acid

Cat. No.: B2471720
CAS No.: 1397197-83-9
M. Wt: 302.3
InChI Key: UNCCWANEGKQDBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 6-methylimidazo[1,2-a]pyridine-3-carboxylate; sulfuric acid is a compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry. The imidazo[1,2-a]pyridine core is found in many pharmaceutical drugs and has been extensively studied for its biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of imidazo[1,2-a]pyridines, including ethyl 6-methylimidazo[1,2-a]pyridine-3-carboxylate, can be achieved through various methods. One common method involves the cycloisomerization of N-propargylpyridiniums under metal-free and aqueous conditions, promoted by sodium hydroxide (NaOH). This method provides a rapid and efficient route to the desired product . Another approach involves the condensation of 2-aminopyridines with α-bromoketones or α-chloroketones, followed by reduction and derivatization .

Industrial Production Methods

Industrial production of imidazo[1,2-a]pyridines often employs metal-catalyzed coupling reactions, such as those involving copper, iron, gold, ruthenium, and palladium catalysts. These methods, however, may involve undesirable solvents and high reaction temperatures .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-methylimidazo[1,2-a]pyridine-3-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include transition metal catalysts (e.g., copper, iron, gold, ruthenium, palladium), oxidizing agents, and reducing agents. Reaction conditions may vary depending on the specific transformation desired .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation reactions can introduce halogen atoms onto the imidazo[1,2-a]pyridine ring, while oxidation and reduction reactions can modify the functional groups attached to the core structure .

Mechanism of Action

The mechanism of action of ethyl 6-methylimidazo[1,2-a]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. For example, some imidazo[1,2-a]pyridine derivatives have been shown to inhibit c-MET kinases, which are involved in carcinogenesis . The exact molecular targets and pathways may vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Ethyl 6-methylimidazo[1,2-a]pyridine-3-carboxylate can be compared with other similar compounds, such as:

The uniqueness of ethyl 6-methylimidazo[1,2-a]pyridine-3-carboxylate lies in its specific substitution pattern and the resulting biological activities, which may differ from those of other imidazo[1,2-a]pyridine derivatives.

Properties

IUPAC Name

ethyl 6-methylimidazo[1,2-a]pyridine-3-carboxylate;sulfuric acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2.H2O4S/c1-3-15-11(14)9-6-12-10-5-4-8(2)7-13(9)10;1-5(2,3)4/h4-7H,3H2,1-2H3;(H2,1,2,3,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNCCWANEGKQDBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2N1C=C(C=C2)C.OS(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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